molecular formula C10H13ClN2O4S B1519700 N,N-dimethylformamide;4-sulfamoylbenzoyl chloride CAS No. 1172493-99-0

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

Cat. No.: B1519700
CAS No.: 1172493-99-0
M. Wt: 292.74 g/mol
InChI Key: CRGFLVSVHAHYCI-UHFFFAOYSA-N
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Description

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO3S.C3H7NO. It is a compound formed by the combination of 4-(Aminosulphonyl)benzoyl chloride and dimethylformamide in a 1:1 ratio . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride typically involves the reaction of 4-(Aminosulphonyl)benzoyl chloride with dimethylformamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the formation of the complex is complete .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. It can be used to label proteins and study their interactions.

    Medicine: It has potential applications in drug development and formulation. Its ability to form stable complexes makes it useful in the design of drug delivery systems.

    Industry: The compound is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles. The chloride group in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions to synthesize different products .

Comparison with Similar Compounds

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride can be compared with other similar compounds such as:

    4-(Aminosulphonyl)benzoyl chloride: This compound is similar but does not form a complex with dimethylformamide. It has similar reactivity but different physical properties.

    4-(Aminosulphonyl)benzoic acid: This compound is formed by the hydrolysis of this compound. It has different applications and reactivity.

    4-(Aminosulphonyl)benzamide: This compound is formed by the reaction of 4-(Aminosulphonyl)benzoyl chloride with ammonia.

The uniqueness of this compound lies in its ability to form stable complexes with dimethylformamide, which enhances its reactivity and makes it valuable in various chemical processes.

Biological Activity

N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride is a compound that integrates the properties of N,N-dimethylformamide (DMF), a polar aprotic solvent, and 4-sulfamoylbenzoyl chloride, an acyl chloride derivative with significant biological activity. This article delves into the biological activity of this compound, emphasizing its pharmacological potential, synthesis methods, and interactions with biological systems.

  • Molecular Formula : C₁₁H₁₃ClN₂O₃S
  • Molecular Weight : Approximately 292.74 g/mol
  • Structure : The compound features a sulfonamide functional group, which enhances its reactivity and biological properties.

Synthesis Methods

The synthesis of N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride can be achieved through various methods, including:

  • Direct Reaction : Combining DMF with 4-sulfamoylbenzoyl chloride under controlled conditions to facilitate the formation of the desired compound.
  • Acylation Reactions : Utilizing acyl chlorides in the presence of amines to produce sulfonamide derivatives through nucleophilic substitution.

Antihypertensive Effects

Research indicates that compounds derived from 4-sulfamoylbenzoyl chloride exhibit notable hypotensive effects without significant diuretic activity. This makes them valuable in developing antihypertensive medications. The sulfamoyl group is crucial for enhancing solubility and interaction with biological targets, particularly in modulating blood pressure regulation mechanisms .

Enzyme Interactions

N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride has been studied for its interactions with various enzymes:

  • COX-2 Inhibition : Compounds utilizing this structure have demonstrated selectivity for COX-2 over COX-1, indicating potential anti-inflammatory properties .
  • Protein Modification : The ability to form covalent bonds with amino groups allows this compound to modify proteins or peptides, which is critical in drug design and development .

Antimicrobial Properties

Sulfonamides, including those derived from 4-sulfamoylbenzoyl chloride, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a pathway essential for bacterial proliferation . The incorporation of the sulfamoyl group enhances these effects.

Study on Antihypertensive Activity

A study published in the Archives of Pharmaceutical Research evaluated the antihypertensive effects of several sulfonamide derivatives. The results indicated that compounds similar to N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride exhibited significant blood pressure-lowering effects in animal models without causing diuresis .

Antimicrobial Activity Evaluation

In another study focusing on the antibacterial activity of new sulfonamide compounds, derivatives containing the sulfamoyl group showed promising results against various bacterial strains. These findings support the use of such compounds in treating bacterial infections .

Data Tables

Compound Name Activity Mechanism
N,N-DimethylformamideSolvent and reactive agentForms covalent bonds with amino groups
4-Sulfamoylbenzoyl ChlorideAntihypertensiveInhibits COX-2
SulfanilamideAntibacterialInhibits folic acid synthesis

Properties

IUPAC Name

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S.C3H7NO/c8-7(10)5-1-3-6(4-2-5)13(9,11)12;1-4(2)3-5/h1-4H,(H2,9,11,12);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGFLVSVHAHYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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